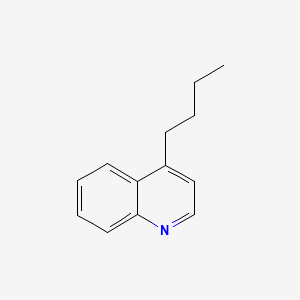![molecular formula C14H22 B14458563 1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane CAS No. 74605-60-0](/img/structure/B14458563.png)
1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a unique arrangement of cyclopropyl groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane can be achieved through various methods. One common approach involves the use of carbenes, which are highly reactive intermediates that can form cyclopropane rings when reacted with alkenes . The Simmons-Smith reaction is a notable example, where a zinc-copper couple is used to generate the carbene from diiodomethane, which then reacts with an alkene to form the cyclopropane ring .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale reactions using similar carbene chemistry. The process typically requires stringent control of reaction conditions, such as temperature and pressure, to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes .
Applications De Recherche Scientifique
1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane rings.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism by which 1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane exerts its effects involves the interaction of its cyclopropane rings with various molecular targets. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in a variety of chemical reactions. These interactions can affect molecular pathways and biological processes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: The simplest cycloalkane, consisting of a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Uniqueness
1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane is unique due to its multiple cyclopropyl groups and the presence of a butyl chain. This structure imparts distinct chemical properties and reactivity compared to simpler cycloalkanes .
Propriétés
Numéro CAS |
74605-60-0 |
|---|---|
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
1-butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane |
InChI |
InChI=1S/C14H22/c1-2-3-8-14(9-10-14)13(11-4-5-11)12-6-7-12/h11H,2-10H2,1H3 |
Clé InChI |
SXAKNCSFHKWMEX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CC1)C(=C2CC2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


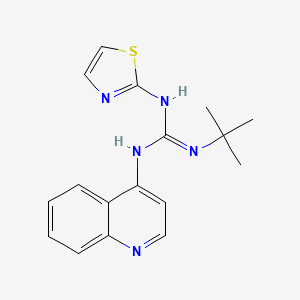
![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
phosphanium bromide](/img/structure/B14458486.png)
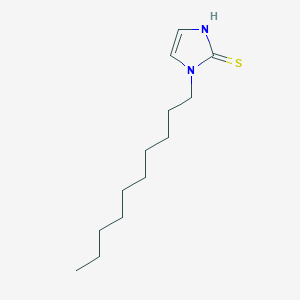
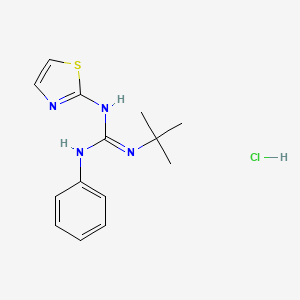

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)
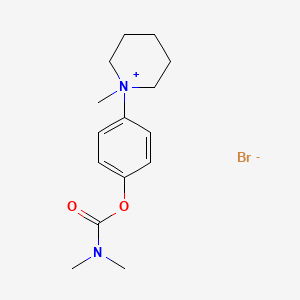
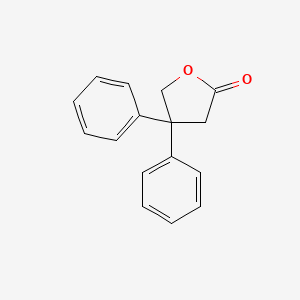
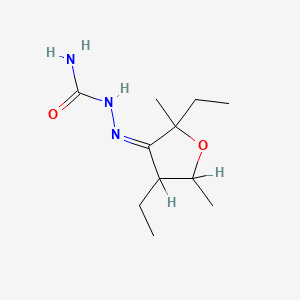
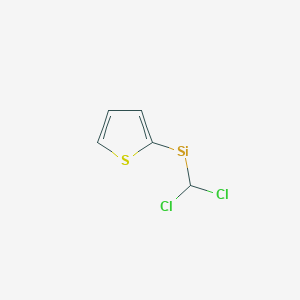
![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)
